molecular formula C24H30N2O2 B4923215 N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide

Numéro de catalogue B4923215
Poids moléculaire: 378.5 g/mol
Clé InChI: BDXJOFRFXQUJFP-QBROUFQSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, also known as BPN14770, is a novel small molecule drug that has been the subject of extensive scientific research in recent years. It is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. BPN14770 has shown promising results in preclinical studies as a potential treatment for a range of neurological and psychiatric disorders, including Alzheimer's disease, Fragile X syndrome, and schizophrenia.

Mécanisme D'action

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide exerts its therapeutic effects by selectively inhibiting PDE4D, an enzyme that plays a key role in the regulation of cAMP signaling in the brain. By inhibiting PDE4D, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide increases the levels of cAMP in neurons, which in turn promotes the activation of downstream signaling pathways that are involved in synaptic plasticity and cognitive function.
Biochemical and Physiological Effects:
N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been shown to have a range of biochemical and physiological effects in preclinical studies. These include increasing the levels of cAMP in neurons, reducing the levels of inflammatory cytokines in the brain, and promoting the growth and survival of neurons. N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has also been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and reduce the symptoms of schizophrenia in preclinical models.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is its high selectivity for PDE4D, which minimizes the risk of off-target effects. N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide also has good pharmacokinetic properties, with a long half-life and good brain penetration. However, one limitation of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is its relatively low potency compared to other PDE4 inhibitors, which may limit its efficacy in certain applications.

Orientations Futures

There are several potential future directions for research on N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide. These include:
1. Further preclinical studies to investigate the efficacy of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide in other neurological and psychiatric disorders, such as depression, anxiety disorders, and traumatic brain injury.
2. Clinical trials to evaluate the safety and efficacy of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide in humans, with a particular focus on Alzheimer's disease and Fragile X syndrome.
3. Development of more potent and selective PDE4 inhibitors based on the structure of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, with the aim of improving its efficacy and reducing the risk of side effects.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide, with the aim of identifying new targets for drug development.
In conclusion, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide is a promising small molecule drug that has shown potential as a treatment for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and to evaluate its safety and efficacy in humans.

Méthodes De Synthèse

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide was synthesized using a multi-step process that involved the coupling of a piperidine derivative with a benzamide derivative, followed by a series of chemical modifications to optimize its pharmacological properties. The final product was obtained in high yield and purity using a combination of chromatographic and crystallization techniques.

Applications De Recherche Scientifique

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been extensively studied in preclinical models of neurological and psychiatric disorders, and has shown promising results in improving cognitive function, reducing neuroinflammation, and restoring synaptic plasticity. In particular, N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide has been shown to improve memory and learning in mouse models of Alzheimer's disease and Fragile X syndrome, and to reduce the symptoms of schizophrenia in rat models.

Propriétés

IUPAC Name

N-benzyl-3-[1-[(E)-2-methylbut-2-enyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-3-19(2)18-26-14-12-22(13-15-26)28-23-11-7-10-21(16-23)24(27)25-17-20-8-5-4-6-9-20/h3-11,16,22H,12-15,17-18H2,1-2H3,(H,25,27)/b19-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXJOFRFXQUJFP-QBROUFQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/CN1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.